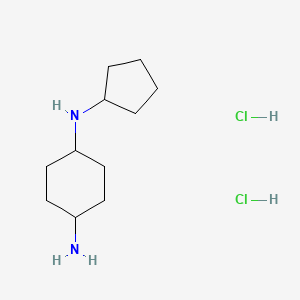

(1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

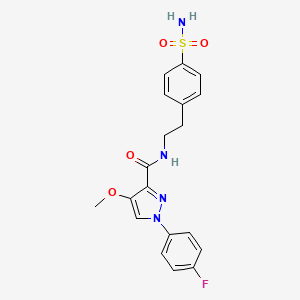

Vue d'ensemble

Description

This compound is a diamine, which means it contains two amine (-NH2) groups. The “cyclopentyl” and “cyclohexane” parts of the name suggest that it contains rings of five and six carbon atoms, respectively . Diamines are often used in the production of polymers, resins, and other materials .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a cyclopentyl group attached to one of the nitrogen atoms of a cyclohexane-1,4-diamine. The “1R*,4R*” notation indicates the stereochemistry of the compound, suggesting that it is chiral .Chemical Reactions Analysis

As a diamine, this compound could participate in various chemical reactions. It might act as a ligand in coordination chemistry or as a building block in the synthesis of polymers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a diamine, it would likely be a solid at room temperature and soluble in organic solvents .Applications De Recherche Scientifique

Hydrogen Storage and Delivery

An overview study assessed the feasibility of using organic compounds as hydrogen carriers, investigating different classes of compounds including cycloalkanes and heteroatoms-containing hydrocarbons. Cycloalkanes, due to their physical properties, stability, and cost criteria, emerged as candidates for hydrogen storage and delivery, with methylcyclohexane highlighted as a particularly appropriate choice. This research suggests potential applications for similar cycloalkane derivatives in hydrogen storage technologies (Bourane et al., 2016).

Environmental and Health Impact Studies

Studies on the environmental and health impacts of various organic compounds, including those structurally related to cycloalkanes and diamines, provide insights into the toxicity, biodegradation, and ecological effects of such chemicals. For instance, research on crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent, offers detailed experimental data and computational predictions for toxicity, highlighting the potential for examining similar compounds' environmental behaviors and health risks (Paustenbach et al., 2015).

Catalytic and Chemical Reactions

The catalytic oxidation of cyclohexene and related compounds has been extensively studied for applications in the chemical industry, suggesting potential research applications in catalysis and synthetic chemistry for structurally similar compounds. These studies focus on the development of selective oxidation reactions to produce industrially relevant intermediates (Cao et al., 2018).

Flame Retardancy and Dielectric Properties

Hexachlorocyclotriphosphazene, a ring compound with notable flame retardancy and dielectric properties, demonstrates the potential for cycloalkane derivatives in applications requiring fire resistance and electrical insulation. The review of cyclotriphosphazene compounds suggests opportunities for similar compounds in materials science and engineering (Usri et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-N-cyclopentylcyclohexane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;;/h9-11,13H,1-8,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPMBNLEWKJACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCC(CC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)

![2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2667267.png)

![3-Fluorobenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2667270.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2667271.png)

![[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2667273.png)

![2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2667276.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667277.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2667280.png)